
2-Chloro-6-hydrazinopyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-hydrazinopyridine can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . The reaction typically occurs in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C . The specific temperature conditions depend on the structure of the initial halogen-substituted pyridine .
Another method involves the reduction of the corresponding diazonium salts . This method is also effective for producing substituted hydrazinopyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of solvent and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydrazinopyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include hydrazine hydrate, amines, and thiols.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation: Azo compounds and other oxidized derivatives.
Reduction: Hydrazones and other reduced derivatives.
Scientific Research Applications
2-Chloro-6-hydrazinopyridine (C5H6ClN3) is a chemical compound with diverse applications in scientific research, particularly in pharmaceutical development, agricultural chemistry, material science, analytical chemistry, and organic synthesis .
Scientific Research Applications
Pharmaceutical Development
this compound serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting cancer and infectious diseases. Its unique structure allows for modifying biological activity, making it valuable in creating new drugs . For example, it is used in synthesizing novel hydrazones with quinoline, pyridine, benzothiazole, and imidazole moieties, which have shown anticancer activity .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in formulating agrochemicals. It contributes to developing effective herbicides and pesticides, enhancing crop protection and yield .
Material Science
The compound is also used in producing specialty polymers and coatings, offering improved durability and resistance to environmental factors, thus expanding its applicability in material science .
Analytical Chemistry
this compound acts as a reagent in analytical methods, aiding in detecting and quantifying other chemical substances, which is crucial for quality control in laboratories .
Research in Organic Synthesis
This chemical is valuable in synthetic organic chemistry for constructing complex molecular frameworks, allowing researchers to explore new compounds with potential applications in diverse fields . Additionally, it can be used to synthesize 2-amino-6-chloropyridine, which is achieved through the reduction of 2-hydrazino-6-chloropyridine under various conditions .
Anticancer Research
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydrazinopyridine involves its interaction with various molecular targets and pathways. The hydrazine group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows the compound to inhibit enzyme activity and disrupt cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (6-Chloro-2-pyridyl)hydrazine
- Molecular Formula : C₅H₆ClN₃
- Molecular Weight : 143.57 g/mol
- CAS Number : 5193-03-3
- Purity : >98.00% (HPLC)
Physical Properties :
- Solubility: Soluble in DMSO (recommended solvent for stock solutions) and ethanol. Requires heating to 37°C and sonication for optimal dissolution .
- Storage : Stable at -80°C for 6 months or -20°C for 1 month in anhydrous conditions .
Structural and Functional Group Analysis
The table below compares 2-chloro-6-hydrazinopyridine with structurally related pyridine and heterocyclic derivatives:
Biological Activity
2-Chloro-6-hydrazinopyridine (C₅H₆ClN₃) is a heterocyclic compound characterized by a pyridine ring with a chlorine atom and a hydrazine group. This unique structure contributes to its reactivity and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
Synthesis and Characterization
This compound can be synthesized through the reaction of 2-chloropyridine with hydrazine hydrate. The synthesis process typically yields a high purity product, which can be confirmed through techniques such as gas chromatography (GC), mass spectrometry (MS), and thin-layer chromatography (TLC) .
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential effects on biological systems:
- Enzyme Interactions : The compound has been shown to interact with various enzymes, potentially influencing their activity and cellular pathways.
- Ligand Properties : Its ability to act as a ligand in coordination complexes suggests that it may play a role in metal ion interactions, which are crucial for many biological processes .
- Toxicity : While it exhibits potential therapeutic applications, this compound is also noted for its acute toxicity and irritant properties, necessitating careful handling .
Anticancer Activity
A study evaluating the cytotoxic effects of various hydrazone derivatives indicated that compounds related to this compound displayed significant anticancer properties. In vitro tests showed that certain derivatives could inhibit cancer cell growth across multiple cell lines, highlighting their potential as anticancer agents .
Antimalarial Potential
Another area of research has focused on the antimalarial activity of hydrazinopyridine derivatives. In vitro assays demonstrated that some compounds exhibited inhibitory effects against chloroquine-resistant strains of Plasmodium falciparum, suggesting that structural modifications could enhance their efficacy against malaria .
Comparative Analysis with Related Compounds
The biological activity of this compound can be better understood through comparison with structurally similar compounds. The following table summarizes key aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Hydrazinopyridine | Pyridine ring with a hydrazine group | Less toxic than this compound |
3-Chloro-6-hydrazinopyridine | Similar structure but different position | Potentially different biological activity |
4-Chloro-3-hydrazinopyridine | Another positional isomer | May exhibit distinct reactivity patterns |
This comparison highlights the unique toxicity and reactivity profiles of this compound, particularly its specific chlorine substitution.
The precise mechanism by which this compound exerts its biological effects remains an area of active investigation. Preliminary studies suggest that its interactions with biomolecules may involve the formation of coordination complexes that alter enzyme function or cellular signaling pathways .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 2-Chloro-6-hydrazinopyridine?
- Answer : Key techniques include ¹H/¹³C NMR for structural elucidation of the pyridine ring and hydrazine substituents, FT-IR to confirm N-H and C-Cl bonds (stretching at ~3300 cm⁻¹ and 550–600 cm⁻¹, respectively), and mass spectrometry (e.g., ESI-MS) to verify molecular weight (143.58 g/mol) and fragmentation patterns . For purity assessment, combine HPLC with UV detection (λ ~260 nm for pyridine derivatives).
Q. What safety protocols are critical when handling this compound?
- Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Store in airtight containers at 2–8°C to prevent degradation. Waste disposal must follow biohazard regulations , with neutralization via slow addition to cold dilute NaOH (for hydrazine groups) before incineration .
Q. How is this compound synthesized, and what are common intermediates?
- Answer : A validated route involves nucleophilic substitution of 2,6-dichloropyridine with hydrazine hydrate in ethanol under reflux (70°C, 12 hrs). Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7). Key intermediates include 6-chloro-2-hydrazinopyridine hydrochloride , which requires purification via recrystallization (ethanol/water) to ≥98% purity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?
- Answer : DFT methods (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to identify reactive sites. For example, the Cl atom at position 2 exhibits higher electrophilicity (Fukui indices >0.1), favoring nucleophilic attacks by amines or thiols. Include exact exchange terms (e.g., hybrid functionals) to improve accuracy for transition-state energies .
Q. What experimental strategies resolve contradictions in reaction yields during derivative synthesis?
- Answer : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for cross-couplings). Use DoE (Design of Experiments) to test variables like temperature (40–100°C) and stoichiometry (1:1 to 1:3 hydrazine:substrate). For inconsistent yields, analyze byproducts via GC-MS or X-ray crystallography to identify side reactions (e.g., hydrolysis of hydrazine groups) .
Q. What mechanistic insights explain the hydrazine group’s role in nucleophilic substitutions?
- Answer : The hydrazine moiety acts as a directing group, stabilizing transition states via resonance. In acidic conditions, protonation enhances electrophilicity at the pyridine C-2 position, facilitating SNAr reactions. Kinetic studies (e.g., Eyring plots) reveal activation energies (~50 kJ/mol) for substitutions with aryl halides .
Q. How can antioxidant or antiglycation activity of this compound derivatives be evaluated?
- Answer : Use DPPH/ABTS assays for antioxidant potential (IC₅₀ values <250 μM indicate strong activity). For antiglycation, incubate derivatives with BSA/glucose and measure AGEs (advanced glycation end-products) via fluorescence (λ_ex=370 nm, λ_em=440 nm). Validate results with molecular docking (AutoDock Vina) against target proteins like aldose reductase .
Q. Methodological Notes
Properties
IUPAC Name |
(6-chloropyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTSPKIAXHZROA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313076 | |
Record name | 2-Chloro-6-hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5193-03-3 | |
Record name | 5193-03-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-hydrazinopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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